molecular formula C23H25N3O3 B2527365 N-(2,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 952989-80-9

N-(2,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No. B2527365
CAS RN: 952989-80-9
M. Wt: 391.471
InChI Key: VDJRECPCWPKYRD-UHFFFAOYSA-N
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Description

The compound "N-(2,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide" is not directly mentioned in the provided papers. However, the papers do discuss various amide derivatives with potential biological activities, which can provide insights into the general class of compounds to which the target molecule belongs. For instance, heterocyclic compounds, such as those described in the first paper, are known for their biological activities and are often synthesized for their potential as enzyme inhibitors .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from organic acids, which are converted into esters, then hydrazides, and subsequently into the desired heterocyclic compounds . Another paper describes the synthesis of an imidazole derivative through reductive amination reactions, indicating the versatility of amide compounds in forming ligands with variable coordination spheres . These methods suggest that the synthesis of the target compound would likely involve similar strategic functional group transformations and coupling reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of a quinoline derivative was determined by X-ray diffraction analysis, which revealed the presence of intermolecular hydrogen bonds . This implies that the target compound may also exhibit specific structural features, such as hydrogen bonding, which could influence its physical properties and biological activity.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the target compound. However, the synthesis and characterization of a naproxen derivative suggest that amide compounds can undergo reactions typical for their functional groups, such as amide bond formation and subsequent transformations . These reactions are crucial for the modification of the compound to enhance its biological properties or to attach various functional groups for further study.

Physical and Chemical Properties Analysis

The physical and chemical properties of amide derivatives are often characterized by spectroscopic methods, including NMR, IR, UV, and mass spectrometry . These techniques provide information on the molecular structure, functional groups, and potential sites for interaction with biological targets. The target compound's properties would likely be influenced by its specific functional groups and molecular geometry, which could be inferred from similar compounds discussed in the papers.

Scientific Research Applications

Organic Synthesis Applications

  • The study by Shima et al. explored the photoreactions of N,N-dimethylpyruvamide in solvents like methanol and ethanol, leading to the formation of various products including 2,3-dihydroxy-2,3-dimethyl-N,N,N′-trimethyl-N′-(methoxymethyl)-butanediamide, which shares structural similarities with the compound . The research highlights the complexity and potential of photochemical reactions in organic synthesis, providing insights into the formation mechanisms and product distributions (Shima et al., 1984).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16-9-10-20(17(2)14-16)24-22(27)8-5-13-26-23(28)12-11-21(25-26)18-6-4-7-19(15-18)29-3/h4,6-7,9-12,14-15H,5,8,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJRECPCWPKYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

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